molecular formula C15H13NO3S B11842680 2-((4-Methoxyphenyl)sulfonyl)-1H-indole

2-((4-Methoxyphenyl)sulfonyl)-1H-indole

Cat. No.: B11842680
M. Wt: 287.3 g/mol
InChI Key: DNWSRNZOWKKHEW-UHFFFAOYSA-N
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Description

2-((4-Methoxyphenyl)sulfonyl)-1H-indole is an organic compound that belongs to the class of sulfonyl indoles. This compound is characterized by the presence of a methoxyphenyl group attached to a sulfonyl group, which is further connected to an indole ring. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Methoxyphenyl)sulfonyl)-1H-indole typically involves the reaction of 4-methoxybenzenesulfonyl chloride with indole in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common bases used in this reaction include triethylamine or pyridine, and the reaction is often conducted in an organic solvent such as dichloromethane or chloroform.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a multi-step process that includes the preparation of intermediates followed by their subsequent reaction to form the final product. The process is optimized for large-scale production, ensuring high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-((4-Methoxyphenyl)sulfonyl)-1H-indole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often require the use of strong acids or bases, depending on the desired product.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound.

Scientific Research Applications

2-((4-Methoxyphenyl)sulfonyl)-1H-indole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((4-Methoxyphenyl)sulfonyl)-1H-indole involves its interaction with specific molecular targets in biological systems. The sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The indole ring may also play a role in binding to receptors or other biomolecules, modulating their function.

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[2-(4-Methoxyphenyl)-1H-benzimidazole-1-sulfonyl] phenyl} acetamide
  • N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide

Uniqueness

2-((4-Methoxyphenyl)sulfonyl)-1H-indole is unique due to its specific combination of a methoxyphenyl group, a sulfonyl group, and an indole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C15H13NO3S

Molecular Weight

287.3 g/mol

IUPAC Name

2-(4-methoxyphenyl)sulfonyl-1H-indole

InChI

InChI=1S/C15H13NO3S/c1-19-12-6-8-13(9-7-12)20(17,18)15-10-11-4-2-3-5-14(11)16-15/h2-10,16H,1H3

InChI Key

DNWSRNZOWKKHEW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)C2=CC3=CC=CC=C3N2

Origin of Product

United States

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